5,7-Dichloro-3,4-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This specific compound has garnered attention due to its potential therapeutic applications and its role as a scaffold in drug discovery.
The compound can be synthesized through various chemical methods, often involving the reaction of substituted anthranilic acids or isothiocyanates with other reagents. The synthesis pathways typically utilize readily available starting materials, making it accessible for research and development purposes.
5,7-Dichloro-3,4-dihydroquinazolin-4-one is classified as a quinazolinone derivative. Quinazolines are further categorized based on their substituents and structural modifications. This compound specifically features dichloro substitutions at the 5 and 7 positions of the quinazoline ring, which are significant for its biological activity.
The synthesis of 5,7-dichloro-3,4-dihydroquinazolin-4-one can be achieved through several methods:
The choice of synthetic route often depends on the desired yield and purity of the final product. Reaction conditions such as temperature, solvent choice, and catalyst presence can significantly influence these outcomes. For example, using a metal-free catalyst system has been shown to simplify procedures and improve yields in some cases .
5,7-Dichloro-3,4-dihydroquinazolin-4-one has a bicyclic structure characterized by a fused benzene and pyrimidine ring system. The molecular formula is , indicating the presence of two chlorine atoms at positions 5 and 7 on the quinazoline ring.
Key structural data includes:
5,7-Dichloro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions:
The mechanism of action for compounds like 5,7-dichloro-3,4-dihydroquinazolin-4-one often involves interaction with specific biological targets such as enzymes or receptors:
Studies have shown that modifications at specific positions on the quinazoline ring can enhance potency against particular targets, making structure-activity relationship studies crucial in drug design .
Relevant analyses often include spectral methods (NMR, IR) to confirm structure and purity following synthesis.
5,7-Dichloro-3,4-dihydroquinazolin-4-one finds applications in several scientific domains:
The Sonogashira reaction is pivotal for introducing alkyne functionalities onto the halogenated quinazolinone scaffold, particularly at the C6 position of 5,7-dichloro-3,4-dihydroquinazolin-4-one. This palladium/copper co-catalyzed reaction enables C(sp²)–C(sp) bond formation between terminal alkynes and aryl halides under mild conditions. Copper-free modifications are increasingly employed to suppress unwanted Glaser homocoupling side reactions, utilizing PdCl₂(PPh₃)₂ with bulky phosphine ligands (XPhos, SPhos) in amine bases like piperidine [5] [9]. Microwave-assisted Sonogashira couplings significantly enhance efficiency; for example, coupling 6-iodo-5,7-dichloro-3,4-dihydroquinazolin-4-one with phenylacetylene using Pd(PPh₃)₄/CuI in DMF at 100°C under microwave irradiation (300W, 15 min) achieves 92% yield of the 6-alkynylated product, compared to 12 hours under conventional heating [9]. Key optimization parameters include:
Table 1: Optimization of Sonogashira Coupling for 6-Substituted Derivatives
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄/CuI | Piperidine | DMF | 80 | 78 |
PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 82 |
Pd(PPh₃)₂Cl₂/XPhos (Cu-free) | iPr₂NH | Toluene | 110 | 88 |
Pd(OAc)₂/SPhos | Piperidine | DMF | 100 (MW) | 92 |
Halogen selectivity is critical: Bromine at C6 shows higher reactivity than chlorines at C5/C7 due to lower bond dissociation energy (C–Br: ~83 kcal/mol vs. C–Cl: ~85 kcal/mol), enabling chemoselective modification [6] [9].
The C4-chlorine of 2,4-dichloroquinazoline precursors exhibits exceptional reactivity toward palladium-catalyzed nucleophilic aromatic substitution due to α-nitrogen activation. This electronic activation lowers the energy barrier for oxidative addition, allowing coupling with nitrogen nucleophiles (amines, amides) or oxygen nucleophiles (alcohols, phenols) under mild conditions [6] [9]. For 5,7-dichloro-3,4-dihydroquinazolin-4-one synthesis, sequential SNAr is often employed: 6-bromo-2,4-dichloroquinazoline undergoes selective C4 amination with ammonia or formamide to install the 4-oxo group, followed by C6 Suzuki-Miyaura coupling. Phosphine ligand choice dictates efficiency: Bulky, electron-rich ligands like PtBu₃ enable room-temperature C–N coupling in 2-bromo-5,7-dichloroquinazoline with benzylamine (Pd₂(dba)₃/PtBu₃, THF, 25°C, 94% yield) [4] [9]. This strategy constructs the dihydroquinazolinone core while permitting late-stage C6 diversification.
Microwave irradiation dramatically accelerates the cyclocondensation of 2-amino-4,6-dichlorobenzoic acid with formamide or urea derivatives for core assembly. Conventional thermal methods (refluxing acetic acid, 6–12 hours) suffer from side product formation (e.g., decarboxylated quinolines), while single-mode microwave reactors enable precise temperature control, reducing reaction times to 10–30 minutes [9]. Key protocols include:
Table 2: Energy Efficiency of Core Assembly Methods
Method | Reagent | Time | Temperature (°C) | Energy Consumption (kW/h) | Yield (%) |
---|---|---|---|---|---|
Conventional Reflux | Acetic Acid | 8 h | 118 | 4.8 | 65 |
Oil-Bath Heating | Formamide | 6 h | 160 | 3.6 | 70 |
Microwave (Multimode) | Urea | 30 min | 180 | 0.15 | 85 |
Microwave (Single-mode) | Formamide | 10 min | 150 | 0.08 | 92 |
Lewis acid catalysis (e.g., polyphosphoric acid, PPA) facilitates intramolecular cyclodehydration of N-(2-cyanophenyl)-4,6-dichloroanthranilamides at 120–140°C, forming 3-amino-5,7-dichloroquinazolin-4(3H)-one intermediates, which are hydrolyzed to the target compound [4]. Alternatively, base-catalyzed cyclization employs K₂CO₃ in DMSO at 80°C for substrates bearing ester groups (e.g., ethyl 2-(2-amino-4,6-dichlorobenzamido)acetate), yielding 2-substituted-5,7-dichloro-3,4-dihydroquinazolin-4-ones via Dieckmann-type condensation [7]. Acid-catalyzed methods dominate for unsubstituted derivatives, while base-mediated routes accommodate C2-functionalized analogs.
The C3-position of 5,7-dichloro-3,4-dihydroquinazolin-4-one serves as an anchor for hydroxamic acid conjugation via flexible alkyl linkers, creating dual-targeting inhibitors. Linker optimization (e.g., C4–C6 alkyl chains) balances enzymatic potency and cellular permeability:
C3-NH functionalization employs reductive amination with aldehydes/ketones under borohydride reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 5–6) selectively reduces iminium intermediates formed in situ from 3-amino-5,7-dichloro-3,4-dihydroquinazolin-4-one and aldehydes (e.g., benzaldehyde, isobutyraldehyde) [4]. Chemoselectivity is critical: N1-alkylation is minimized by steric hindrance from C2-carbonyl. This method installs lipophilic groups (benzyl, isopropyl) to modulate logP values (e.g., from 1.8 to 3.2), enhancing blood-brain barrier penetration for CNS-targeted analogs [3] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9